(S)-(+)-Phenylsuccinic acid
Overview
Description
(S)-(+)-Phenylsuccinic acid, with the chemical formula C10H10O4, is an organic compound that exists as a white to almost white crystalline powder. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its low solubility in water but is soluble in hot water and polar organic solvents such as alcohols and ethers. The melting point of this compound is approximately 160-165 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-Phenylsuccinic acid can be synthesized through the oxidation of phenyl ethyl ketone. This reaction typically involves the use of an oxidizing agent such as lead nitrate under controlled conditions . The specific preparation method may vary depending on laboratory conditions and requirements.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include steps for purification and crystallization to obtain the desired crystalline form of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-Phenylsuccinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound into other useful intermediates.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lead nitrate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(S)-(+)-Phenylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and chiral drugs.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: this compound is utilized in the synthesis of antibacterial and anticancer drugs.
Mechanism of Action
The mechanism of action of (S)-(+)-Phenylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor in enzyme-catalyzed reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing various biochemical processes.
Comparison with Similar Compounds
®-(-)-Phenylsuccinic acid: The enantiomer of (S)-(+)-Phenylsuccinic acid with opposite optical rotation.
Succinic acid: A simpler dicarboxylic acid without the phenyl group.
Phthalic acid: Another aromatic dicarboxylic acid with different structural properties.
Uniqueness: this compound is unique due to its chiral nature and the presence of a phenyl group, which imparts specific chemical and physical properties. Its ability to participate in chiral synthesis and its role as an intermediate in the production of pharmaceuticals and specialty chemicals highlight its importance in various fields.
Properties
IUPAC Name |
(2S)-2-phenylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-30-0 | |
Record name | (+)-Phenylsuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4036-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-phenylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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